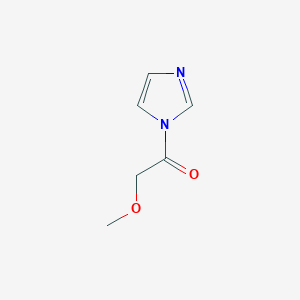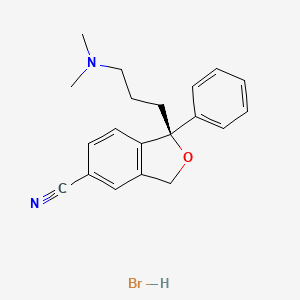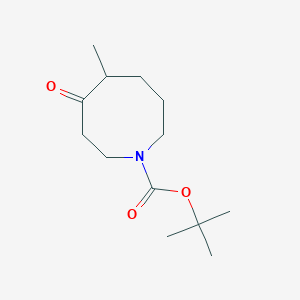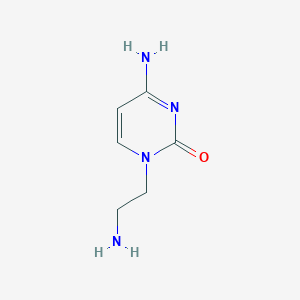
2-Chloro-10-phenylacridin-9(10h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-phenylacridin-9(10H)-one is a chemical compound with the molecular formula C20H12ClNO. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-phenylacridin-9(10H)-one typically involves the reaction of 2-chloroacridine with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acridinone structure. The reaction mixture is then heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of acridone quinones.
Reduction: Formation of acridine amines.
Substitution: Formation of various substituted acridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-10-phenylacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in cancer research.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-10-phenylacridin-9(10H)-one involves its ability to intercalate into DNA strands, disrupting the normal function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroacridine: A precursor in the synthesis of 2-Chloro-10-phenylacridin-9(10H)-one.
10-Phenylacridin-9(10H)-one: Lacks the chlorine substituent but shares a similar acridine core structure.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and phenyl groups enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry and material science research.
Propriétés
Numéro CAS |
6321-64-8 |
|---|---|
Formule moléculaire |
C19H12ClNO |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-chloro-10-phenylacridin-9-one |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22)15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14/h1-12H |
Clé InChI |
PEPZMVGRMPVTKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)





![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)



![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)


![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
